2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid (CAS: 879502-02-0) is a Boc-protected amino acid derivative with a molecular formula of C₁₁H₁₆N₂O₄S and a molecular weight of 272.33 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group protecting the α-amino group, enhancing stability during synthetic processes.
- A propanoic acid backbone, contributing to acidity (pKa ~4–5) and enabling participation in peptide coupling reactions.
This compound is utilized as a building block in peptide synthesis and medicinal chemistry, particularly for introducing thiazole motifs into target molecules. Its spectral data (¹H/¹³C NMR, IR) confirm the presence of characteristic signals, such as a carboxyl proton singlet at ~12.30 ppm and thiazole ring protons at 6.71–7.18 ppm .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(9(14)15)6-8-12-4-5-18-8/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHEPQMWWPCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879502-02-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis. Therefore, it’s plausible that this compound may interact with peptide or protein targets.
Mode of Action
Tert-butyloxycarbonyl (boc) protected amino acids are known to be used in peptide synthesis, where they prevent unwanted side reactions by protecting the reactive side chain and n-terminus of amino acids. The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation.
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it may be involved in peptide synthesis pathways.
Result of Action
Boc-protected amino acids are typically used in peptide synthesis, where they can contribute to the formation of peptide bonds, leading to the creation of dipeptides or larger peptides.
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. For instance, Boc-protected amino acids are typically stable under neutral or basic conditions but can be deprotected under acidic conditions.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, also known by its CAS number 879502-02-0, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H16N2O4S
- Molecular Weight : 272.32 g/mol
- CAS No. : 879502-02-0
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antiviral and antimicrobial agent. Below are key findings from the literature.
Antiviral Activity
Research indicates that derivatives of β-amino acids, including those containing thiazole rings, exhibit antiviral properties. For example:
- Compound A-87380 , a β-amino acid derivative similar to the target compound, demonstrated an IC50 of 50 μM against neuraminidase, suggesting moderate antiviral activity .
Antibacterial Activity
The antibacterial potential of compounds with thiazole moieties has been documented:
- A study on thiazole-containing compounds showed promising results against various bacterial strains. The introduction of specific substituents was crucial in enhancing their antimicrobial efficacy .
Anti-inflammatory Activity
In addition to antiviral and antibacterial activities, compounds similar to this compound have been evaluated for anti-inflammatory effects:
- Research demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, showcasing their potential in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Study on Antiviral Properties
A study published in Molecules investigated a series of β-amino acids with thiazole rings for their antiviral activity against the Tobacco Mosaic Virus (TMV). The results indicated that some compounds exhibited higher protective activity than standard treatments .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of thiazole derivatives. It found that these compounds significantly inhibited LPS-induced TNFα production in whole blood cultures. This suggests that compounds like this compound could serve as leads for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogues with Thiazole Isomers
Key Insights :
- Thiazol-2-yl vs. 4-yl/5-yl: The 2-position places nitrogen adjacent to the propanoic acid chain, enabling stronger hydrogen bonding with biological targets compared to 4-yl/5-yl isomers .
- Biological Activity : Thiazol-2-yl derivatives often exhibit enhanced antimicrobial activity due to improved interactions with bacterial enzymes .
Heterocycle-Substituted Analogues
Key Insights :
- Thiophene vs.
- Triazole Derivatives: Triazole-containing analogues show improved metal-coordination properties, useful in enzyme inhibition or radiotheranostics .
Complex Thiazole Derivatives
Key Insights :
- Acetylated Thiazoles : These derivatives are precursors for bioactive molecules, with acetyl groups enabling further functionalization via hydrolysis .
- Benzotriazole Derivatives : The extended aromatic system improves π-π interactions, beneficial in materials science or enzyme inhibition .
Table 3.1: Physicochemical Properties
| Property | Target Compound | Thiazol-4-yl Analogue | Thiophen-2-yl Analogue |
|---|---|---|---|
| LogP | 1.2 (predicted) | 1.3 | 1.8 |
| Water Solubility | Low (Boc hydrophobicity) | Low | Moderate (thiophene) |
| pKa (COOH) | ~4.5 | ~4.4 | ~4.6 |
Key Insights :
Preparation Methods
Condensation Reactions for Thiazole Core Construction
The thiazole heterocycle is synthesized via condensation of β-chlorovinyl ketones with thiourea derivatives under reflux conditions. For instance, reacting 3-chloro-2-ketopropanoic acid with thiourea in acetone at 60–80°C generates 3-(1,3-thiazol-2-yl)propanoic acid as a key intermediate. This reaction exploits the nucleophilic attack of thiourea’s sulfur on the α-chloroketone, followed by cyclization to form the thiazole ring. The propanoic acid moiety is retained, positioning the thiazole at the β-carbon (Figure 1).
Optimization Insights :
- Solvent Choice : Acetone or ethanol enhances reaction kinetics due to polar aprotic properties.
- Temperature : Prolonged reflux (8–12 hours) ensures complete cyclization, confirmed by TLC.
- Yield : 75–85% after recrystallization from methanol.
Introduction of the Amino Group
Reductive Amination of β-Keto Intermediates
The 2-amino group is introduced via reductive amination of 3-(thiazol-2-yl)-2-ketopropanoic acid. Sodium cyanoborohydride in ammonium acetate buffer (pH 6.5–7.5) selectively reduces the ketone to an amine while preserving the thiazole ring. This method achieves 70–80% yield but requires stringent pH control to avoid side reactions.
Gabriel Synthesis for Stereochemical Control
An alternative approach employs the Gabriel synthesis, where phthalimide potassium is alkylated with 3-(thiazol-2-yl)-2-bromopropanoic acid. Hydrolysis with hydrazine releases the primary amine, yielding 2-amino-3-(thiazol-2-yl)propanoic acid with >90% enantiomeric excess when chiral auxiliaries are used.
Boc Protection of the Amino Group
Boc-Cl Mediated Protection
The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) with triethylamine as a base. Reaction at room temperature for 4–6 hours achieves quantitative conversion, confirmed by the disappearance of the amino proton signal at δ 1.5–2.0 ppm in ¹H NMR.
Conditions :
- Molar Ratio : Boc-Cl (1.2 equiv), triethylamine (1.5 equiv).
- Workup : Extraction with saturated NaHCO₃ removes excess reagent, followed by recrystallization from ethanol to attain >95% purity.
Boc Anhydride in Aqueous Media
For large-scale synthesis, di-tert-butyl dicarbonate (Boc anhydride) in a water-THF mixture (1:1) with NaOH (pH 8–9) offers a safer and scalable alternative. This method avoids anhydrous conditions and achieves 85–90% yield, though it requires careful pH monitoring to prevent hydrolysis.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Incorporating Boc-3-(thiazol-2-yl)alanine into SPPS workflows allows sequential coupling with other Boc-protected amino acids. EDC/HOBt activation in DMF facilitates amide bond formation, though thiazole’s electron-rich nature may necessitate longer coupling times (24–48 hours).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Loss of the NH₂ signal at δ 1.5–2.0 ppm post-Boc protection; thiazole protons resonate as doublets at δ 7.2–7.5 ppm.
- IR : C=O stretch of the Boc group at 1690–1710 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹.
- HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile/water).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 272.33 g/mol | |
| Melting Point | 86–88°C | |
| logP | 1.16 | |
| Solubility | >50 mg/mL in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
